molecular formula C18H15N5OS3 B2602242 2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE CAS No. 690960-43-1

2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE

Cat. No.: B2602242
CAS No.: 690960-43-1
M. Wt: 413.53
InChI Key: SKWRXNALFQHVOO-UHFFFAOYSA-N
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Description

2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE is a complex organic compound that features a unique combination of thieno[2,3-d]pyrimidine and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis .

Biology

Biologically, 2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new drugs .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its versatility makes it a valuable component in material science .

Mechanism of Action

The mechanism of action of 2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets. These interactions can disrupt biological pathways, leading to the compound’s observed effects. For example, it may inhibit enzymes involved in cell proliferation, making it effective as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione
  • 2-methylthio-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones
  • Propanoic acid, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]

Uniqueness

Compared to these similar compounds, 2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE stands out due to its unique combination of thieno[2,3-d]pyrimidine and thiadiazole moieties.

Properties

IUPAC Name

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS3/c1-10-11(2)26-17-14(10)16(19-9-20-17)25-8-13(24)21-18-22-15(27-23-18)12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWRXNALFQHVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=NSC(=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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